

Antimicrobial Spectrum and Quantitative Activity

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Compound Focus: Ceftolozane Sulfate

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The table below summarizes the in vitro activity of ceftolozane/tazobactam (C/T) against key bacterial pathogens, based on global surveillance and clinical studies.

Pathogen Category	Specific Pathogen	Susceptibility Rate (%)	MIC ₅₀ / MIC ₉₀ (µg/mL)	Key Context / Phenotype
Enterobacterales	<i>Escherichia coli</i>	91.3 - 98% [1] [2]	0.25 - 0.5 / 0.5 - 2 [1]	ESBL-producing isolates
	<i>Klebsiella pneumoniae</i>	65.6 - 68.8% [1] [2]	0.5 / >32 [1] [2]	ESBL-producing isolates
Non-Fermenters	<i>Pseudomonas aeruginosa</i>	91.7% [2]	0.5 / >32 [2]	General clinical isolates
	<i>Pseudomonas aeruginosa</i>	78.8% [3]	Not Reported	Ceftazidime & meropenem non-susceptible
	<i>Pseudomonas aeruginosa</i>	95% [3]	0.5 / 2 [3]	Isolates from cystic fibrosis patients

C/T demonstrates more potent activity against *E. coli* compared to *K. pneumoniae* [1]. Its robust activity against *P. aeruginosa*, including many multidrug-resistant (MDR) and difficult-to-treat strains from cystic fibrosis patients, is a defining feature [3].

Mechanism of Action and Resistance

Ceftolozane/tazobactam is a fixed 2:1 combination of a novel cephalosporin and a β -lactamase inhibitor [3] [4].

- **Mechanism of Action:** Ceftolozane exerts bactericidal activity by binding to penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3, thereby inhibiting bacterial cell wall synthesis. It has a high affinity for these PBPs in *P. aeruginosa* and *E. coli* [3] [4]. Tazobactam protects ceftolozane from degradation by inhibiting most Class A and some Class C β -lactamases [3].
- **Primary Resistance Mechanisms:** Resistance to C/T is a significant concern and primarily occurs through the following molecular mechanisms, especially in *P. aeruginosa* [5]:
 - **Production of Carbapenemases:** Enzymes like KPC, VIM, IMP, and SPM can hydrolyze ceftolozane, and tazobactam is ineffective against them. One study found that **46.8%** of C/T non-susceptible *P. aeruginosa* isolates produced a carbapenemase [5].
 - **Mutations Leading to AmpC Overexpression:** Mutations in genes regulating the chromosomal AmpC β -lactamase (e.g., *ampD*, *ampR*, *dacB*) can lead to its derepression and high-level expression, reducing C/T efficacy [5].
 - **Mutations in the PDC Enzyme:** Specific amino acid substitutions (e.g., F147L, G183D) in the active site of the *Pseudomonas*-derived cephalosporinase (PDC) can enhance its ability to hydrolyze ceftolozane [5].

The diagram below illustrates the interaction of C/T with the bacterial cell and the key resistance pathways.

Key Experimental Protocols

Standardized protocols are essential for generating reliable and reproducible data on C/T's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard CLSI reference for determining MIC [6] [2].

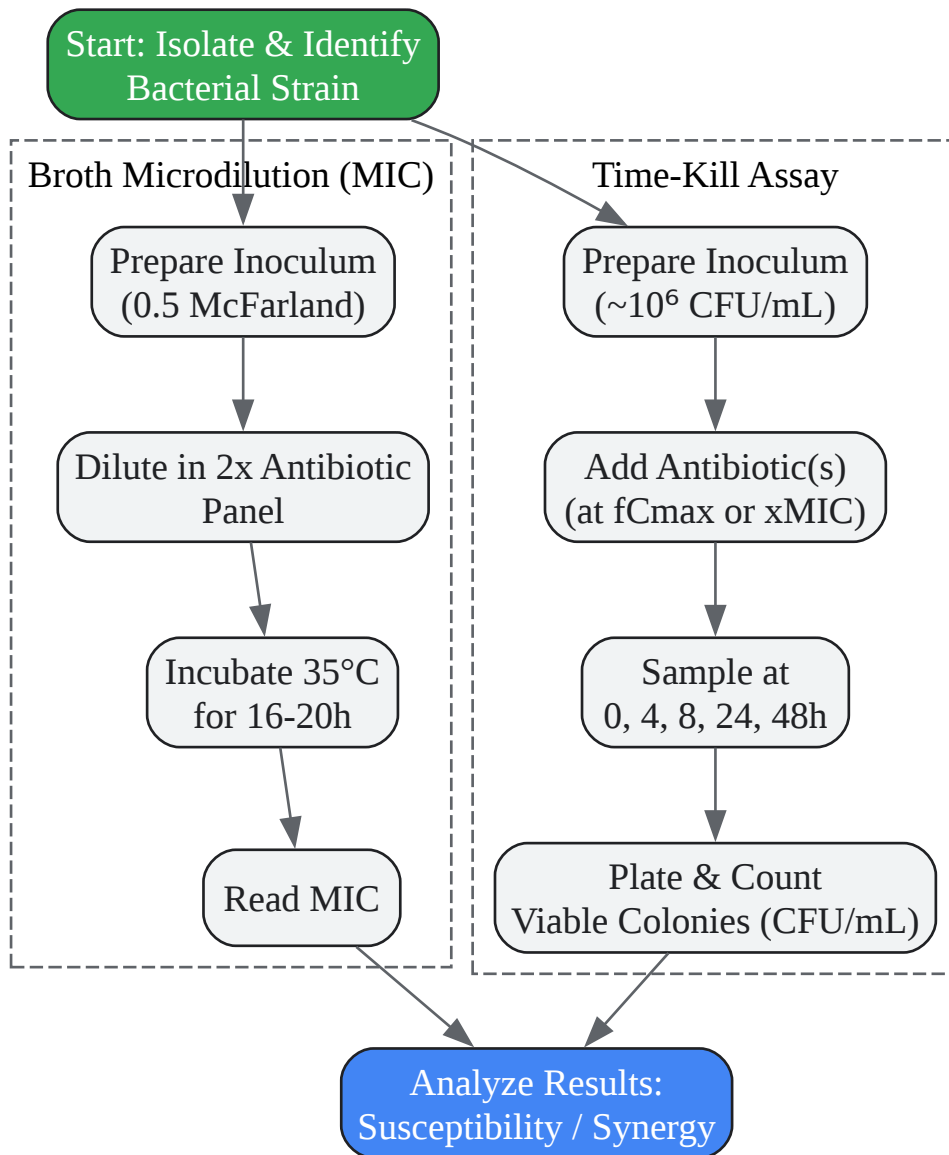
- **Preparation of Inoculum:** Prepare a bacterial suspension adjusted to a turbidity of 0.5 McFarland standard, which equals approximately $1-2 \times 10^8$ CFU/mL. Further dilute this suspension in Mueller-Hinton broth (MHB) to achieve a final density of $\sim 5 \times 10^5$ CFU/mL in each well of the microdilution panel [6].
- **Preparation of Panels:** Use sterile plastic trays containing two-fold serial dilutions of ceftolozane/tazobactam. The fixed concentration of tazobactam is typically 4 $\mu\text{g/mL}$, though some research protocols may test other concentrations (e.g., 23.8 $\mu\text{g/mL}$) to study pharmacokinetic effects [6].
- **Inoculation and Incubation:** Dispense the adjusted inoculum into each well of the panel. Incubate the panels aerobically at $35 \pm 2^\circ\text{C}$ for 16-20 hours [2].
- **Reading and Interpretation:** The MIC is the lowest concentration of antibiotic that completely inhibits visible growth of the organism. Interpret results using CLSI breakpoints (e.g., for *Pseud aeruginosa*, susceptible $\leq 2/4$ $\mu\text{g/mL}$, intermediate $4/4$ $\mu\text{g/mL}$, resistant $\geq 8/4$ $\mu\text{g/mL}$) [5] [2].

Time-Kill Assay for Synergy and Bactericidal Activity

Time-kill experiments assess the rate and extent of bactericidal activity and can evaluate synergy between drug combinations [6].

- **Preparation:** Prepare the initial bacterial inoculum of $\sim 10^6$ CFU/mL in a suitable broth, typically MHB [6].
- **Exposure to Antibiotics:** Expose the inoculum to the test agents alone and in combination. Common concentrations include the free-drug peak serum concentration (fC_{max}) of the drug or a multiple of the MIC (e.g., 0.5x or 1x MIC) [6]. For C/T, this might involve ceftolozane at 55 $\mu\text{g/mL}$ and tazobactam at 23.8 $\mu\text{g/mL}$.
- **Sampling and Enumeration:** Remove samples at predetermined time intervals (e.g., 0, 4, 8, 24, and 48 hours). Serially dilute and plate each sample onto agar plates to determine the viable bacterial count (CFU/mL) [6].
- **Data Analysis:** Plot the \log_{10} CFU/mL against time. **Synergy** is typically defined as a ≥ 100 -fold (or 2- \log_{10}) increase in killing by the combination compared to its most active single agent [6].

The workflow for these core experiments is summarized below.



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Key Considerations for Research and Development

- **Dosing Considerations for Preclinical Models:** When designing animal studies or interpreting PK/PD data, note that the potency of C/T can be influenced by the concentration of tazobactam. Research protocols sometimes use a higher, fixed tazobactam concentration (e.g., 23.8 µg/mL) to mimic the human free-drug peak serum level, which may differ from the standard 4 µg/mL used in clinical susceptibility testing [6].
- **Clinical Correlation:** While in vitro data is essential, real-world evidence from treating hospital-acquired and ventilator-associated bacterial pneumonia shows that C/T can achieve clinical success

rates of 51.4% to 100% and microbiological success rates of 57.0% to 100.0%, even in complex patients with multidrug-resistant pathogens [7].

Ceftolozane/tazobactam represents a significant advancement in the antimicrobial arsenal. A deep understanding of its spectrum, underlying resistance mechanisms, and standardized testing methods is fundamental for its effective application in clinical practice and for guiding the development of future agents.

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References

1. Global evaluation of the antibacterial activity of Ceftolozane ... [pmc.ncbi.nlm.nih.gov]
2. Evaluation of in vitro activity of ceftolozane-tazobactam ... [sciencedirect.com]
3. Ceftolozane/tazobactam: a novel antipseudomonal ... [pmc.ncbi.nlm.nih.gov]
4. Ceftolozane: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Molecular mechanisms leading to ceftolozane/tazobactam ... [pmc.ncbi.nlm.nih.gov]
6. Susceptibility testing and time-kill experiments. [bio-protocol.org]
7. Systematic Literature Review of Real-world Evidence ... [pmc.ncbi.nlm.nih.gov]

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